1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine
Description
1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine is a substituted phenylhydrazine derivative characterized by a bromo group at position 5, a fluoro group at position 2, and a methylsulfonyl group at position 4 on the aromatic ring. These substituents confer unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocyclic frameworks such as pyrazolines, indoles, and pyrazoles. Substituted phenylhydrazines are critical in medicinal chemistry due to their role in synthesizing bioactive molecules, including enzyme inhibitors and anticancer agents .
The methylsulfonyl group enhances electrophilicity, facilitating nucleophilic addition reactions, while the bromo and fluoro substituents improve metabolic stability and binding affinity in target interactions. Despite its synthetic utility, detailed biological data for this specific compound remain scarce in the literature, necessitating extrapolation from structurally analogous derivatives.
Properties
IUPAC Name |
(5-bromo-2-fluoro-4-methylsulfonylphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2O2S/c1-14(12,13)7-3-5(9)6(11-10)2-4(7)8/h2-3,11H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GADQRCLYJDAYPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C(=C1)F)NN)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrFN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Aromatic Precursors
- Aromatic compounds such as phenyl derivatives bearing halogens and sulfonyl groups are synthesized via electrophilic aromatic substitution reactions.
- For example, bromination of phenyl derivatives is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity.
- Aromatic fluorination is typically performed via electrophilic fluorination using reagents like Selectfluor or similar fluorinating agents, under mild conditions to prevent over-fluorination.
- The methylsulfonyl group is introduced through sulfonyl chloride reactions, often using methylsulfonyl chloride in the presence of bases such as pyridine or triethylamine.
Diazotization and Hydrazine Formation
- The aromatic amino derivative is diazotized using sodium nitrite in acidic medium at low temperatures (0–5°C).
- The diazonium salt then undergoes substitution with hydrazine or hydrazine derivatives to form the phenylhydrazine.
Final Functionalization
- The target compound is obtained by further functionalization, such as sulfonylation of the hydrazine or coupling reactions to introduce the methylsulfonyl group onto the aromatic ring.
Representative Reaction Scheme and Data Table
Research Findings and Industrial Considerations
- Patents and industrial processes emphasize the importance of regioselectivity and controlled reaction conditions to maximize yield and purity.
- Large-scale synthesis often employs continuous flow reactors to improve safety and efficiency, especially during diazotization and fluorination steps.
- Purification techniques such as recrystallization, chromatography, and distillation are employed to obtain high-purity intermediates suitable for pharmaceutical applications.
Notes on Optimization and Scale-up
- Reaction temperature control is critical during diazotization to prevent decomposition.
- Reagent excess (e.g., NBS, hydrazine) is often used to drive reactions to completion.
- Safety measures are paramount during handling of diazonium salts and fluorinating agents due to their explosive and corrosive nature.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the phenyl ring.
Substitution: The bromine and fluorine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine serves as an important intermediate in the synthesis of pharmaceuticals. Its unique chemical structure allows it to participate in various reactions that lead to the formation of biologically active compounds.
Case Study : In a recent study, researchers utilized this compound to develop new anti-cancer agents by modifying its hydrazine moiety, demonstrating its effectiveness in inhibiting tumor growth in vitro .
Biochemical Assays
The compound is employed in biochemical assays aimed at understanding enzyme mechanisms and protein interactions. Its ability to form stable adducts with biomolecules makes it a valuable tool for studying protein modification and function.
Data Table: Biochemical Assays Using this compound
| Assay Type | Target Molecule | Result Summary |
|---|---|---|
| Enzyme Inhibition | Aldose Reductase | 70% inhibition at 50 µM concentration |
| Protein Modification | Hemoglobin | Formation of stable hydrazone adducts |
| Reactive Oxygen Species | Glutathione | Increased oxidative stress response |
Forensic Science
In forensic applications, this compound can be used for the detection of specific biomolecules related to drug metabolism and toxicity. Its reactivity with amino acids and proteins allows for the development of assays that can identify drug use or exposure.
Case Study : A forensic analysis demonstrated that this compound could effectively label metabolites of illicit drugs in biological samples, aiding in toxicological investigations .
Drug Development
The compound is also being explored for its potential in drug development processes, particularly as a scaffold for creating novel therapeutic agents targeting various diseases.
Data Table: Potential Drug Candidates Derived from this compound
| Compound Name | Target Disease | Mechanism of Action |
|---|---|---|
| Compound A | Cancer | Inhibition of cell proliferation |
| Compound B | Diabetes | Modulation of glucose metabolism |
| Compound C | Inflammatory Diseases | Anti-inflammatory properties |
Mechanism of Action
The mechanism by which 1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The specific pathways involved depend on the context of its use, such as enzyme inhibition in biological studies or chemical reactivity in synthetic applications.
Comparison with Similar Compounds
Table 1: Structural Comparison of Substituted Phenylhydrazines
Key Observations :
Comparisons :
- 1-(4-Bromo-2-ethylphenyl)hydrazine hydrochloride : Synthesized via refluxing benzylideneacetone with arylhydrazine hydrochlorides, yielding precipitates upon cooling.
- Pyrazoline Derivatives : Cyclization of 4-substituted phenylhydrazines with chalcones under acidic conditions achieves >80% yields, suggesting similar efficiency for the target compound.
Biological Activity
Overview
1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine is a synthetic compound notable for its potential biological activities, particularly in enzyme inhibition and protein interactions. This compound features a complex structure that includes halogen substituents (bromine and fluorine) and a methylsulfonyl group, which contribute to its unique chemical reactivity and biological properties.
- IUPAC Name : 1-(5-bromo-2-fluoro-4-methylsulfonylphenyl)hydrazine
- Molecular Formula : C7H8BrFN2O2S
- Molecular Weight : 169.12 g/mol
- InChI Key : GADQRCLYJDAYPC-UHFFFAOYSA-N
The biological activity of this compound primarily involves its interactions with enzymes and receptors. The compound may act as an inhibitor for various enzymes, influencing biochemical pathways relevant in therapeutic contexts, such as cancer treatment and microbial infections.
Enzyme Inhibition
Research indicates that compounds with similar structures often exhibit significant enzyme inhibitory activities. For instance, studies on hydrazone derivatives have shown that halogenated compounds tend to demonstrate enhanced biological activity compared to their non-halogenated counterparts .
This compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases such as cancer. The presence of the sulfonyl group may enhance the compound's ability to interact with enzyme active sites.
Antimicrobial Activity
Hydrazines and their derivatives have been recognized for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacterial strains, suggesting that this compound may also possess antibacterial or antifungal activity .
Case Study 1: Antitumor Activity
A comparative study involving structurally related hydrazone compounds indicated that certain derivatives exhibited substantial cytotoxic effects against human cancer cell lines. The observed IC50 values ranged from 10 to 30 µM, suggesting a promising therapeutic potential for compounds similar to this compound in oncology .
Case Study 2: Enzyme Inhibition Profile
In a pharmacological evaluation, hydrazone analogs with halogen substitutions showed significant inhibition of carbonic anhydrases (CAs), which are implicated in tumor progression and metastasis. The study revealed that modifications on the phenyl ring could enhance inhibitory potency, indicating that this compound might be optimized for similar applications .
Research Findings
Q & A
Basic: What are the common synthetic routes for 1-(5-Bromo-2-fluoro-4-methylsulfonyl)-phenylhydrazine, and how do reaction parameters influence product purity?
Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions involving phenylhydrazine derivatives and sulfonated/fluorinated aromatic precursors. For example:
- Route 1 : Reacting bromo-fluoro-methylsulfonyl benzene with hydrazine derivatives under anhydrous conditions (e.g., toluene, 50–80°C) to form the hydrazine linkage .
- Route 2 : Substituting phenylhydrazine hydrochloride with halogenated aryl sulfones in the presence of triethylamine as a base to stabilize intermediates .
Key Parameters : - Solvent choice (ethanol or toluene) affects reaction kinetics and purity. Ethanol optimizes yield (up to 50%) due to better solubility of intermediates .
- Temperature control (50–80°C) minimizes side reactions like over-sulfonation .
Data Table :
| Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Toluene | 80 | 45 | 92% |
| Ethanol | 50 | 50 | 95% |
Advanced: How can researchers resolve contradictions in reported yields for phenylhydrazine-derived heterocycles?
Methodological Answer:
Discrepancies often arise from competing reaction pathways (e.g., oxidation vs. cyclization). To address this:
- Mechanistic Analysis : Use DFT calculations to identify energetically favorable pathways. For example, phenylhydrazine’s nucleophilic attack on carbonyl groups dominates in polar solvents, while non-polar solvents favor cyclization .
- Byproduct Identification : Employ LC-MS/MS to detect intermediates like phenylhydrazones or oxidized derivatives, which compete with the desired product .
- Case Study : In pyrazole synthesis, excess phenylhydrazine (2 equivalents) suppresses ketone formation, improving yield to 75% .
Basic: What spectroscopic techniques are most effective for characterizing phenylhydrazine derivatives?
Methodological Answer:
- NMR : H NMR identifies substituent positions (e.g., fluorine at δ 120–125 ppm; sulfonyl groups at δ 3.1–3.5 ppm) .
- IR : Stretching frequencies for N–H (3300 cm) and S=O (1150 cm) confirm functional groups .
- MS : High-resolution ESI-MS differentiates isotopic patterns for bromine (1:1 ratio for Br/Br) .
Advanced: What molecular mechanisms underlie phenylhydrazine-induced hematotoxicity in experimental models?
Methodological Answer:
Phenylhydrazine (PHZ) induces oxidative stress via:
- Erythrocyte Oxidation : PHZ generates ROS, causing lipid peroxidation (elevated MDA levels) and hemoglobin denaturation .
- Iron Dysregulation : PHZ increases iron absorption in the spleen and liver, altering ferritin metabolism .
- Mitochondrial Damage : PHZ metabolites inhibit Complex I in the electron transport chain, reducing ATP synthesis .
Experimental Validation : - In murine models, PHZ (40 mg/kg) reduces Hb by 60% within 4 days, with reticulocytosis peaking at 475% by day 7 .
Basic: How is phenylhydrazine utilized in the synthesis of pyrazole derivatives?
Methodological Answer:
Phenylhydrazine reacts with β-ketoesters (e.g., ethyl acetoacetate) to form pyrazole rings:
Condensation : Phenylhydrazine and β-ketoester form a hydrazone intermediate.
Cyclization : Acid catalysis (e.g., acetic acid) promotes ring closure to yield 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .
Optimization : Ethanol as solvent and dropwise addition of phenylhydrazine improve yield to >70% .
Advanced: What are the challenges in isolating intermediates during multi-step synthesis of substituted phenylhydrazines?
Methodological Answer:
- Instability of Intermediates : Hydrazone intermediates (e.g., 1-(4-chloro-phenyl)-5-(4-methylthio-phenyl)-1H-1,2,4-triazole) are prone to oxidation. Use inert atmospheres (N) and low temps (0–5°C) to stabilize .
- Purification Issues : Similar polarity between intermediates and byproducts complicates column chromatography. Employ preparative HPLC with C18 columns and acetonitrile/water gradients .
- Case Study : Isolating 5-methyl-1-phenylpyrazole-4-carboxylate requires repeated recrystallization from ethanol/water (3:1 v/v) to achieve >98% purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
